molecular formula C15H10N2O2 B157718 [Diisocyanato(phenyl)methyl]benzene CAS No. 10031-75-1

[Diisocyanato(phenyl)methyl]benzene

Cat. No.: B157718
CAS No.: 10031-75-1
M. Wt: 250.25 g/mol
InChI Key: LNWBFIVSTXCJJG-UHFFFAOYSA-N
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Description

[Diisocyanato(phenyl)methyl]benzene is an aromatic diisocyanate compound characterized by a benzene ring substituted with two isocyanate (–NCO) groups and a methyl group. Diisocyanates are critical in polymer chemistry, particularly in synthesizing polyurethanes, where they act as cross-linking agents. Their reactivity with polyols determines the mechanical and thermal properties of the resulting materials .

Properties

CAS No.

10031-75-1

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

[diisocyanato(phenyl)methyl]benzene

InChI

InChI=1S/C15H10N2O2/c18-11-16-15(17-12-19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H

InChI Key

LNWBFIVSTXCJJG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(N=C=O)N=C=O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(N=C=O)N=C=O

Synonyms

DIPHENYLMETHYLENEDIISOCYANATE

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Aromatic vs. Aliphatic : Aromatic diisocyanates (e.g., MDI, XDI) exhibit higher reactivity and thermal stability compared to aliphatic HDI due to resonance stabilization of the benzene ring .
  • Steric Effects : The methyl group in this compound may reduce reaction rates compared to MDI, which lacks bulky substituents .

Critical Notes:

  • Storage recommendations for this compound align with other light-sensitive compounds, such as methyl phenyl sulfoxide, which mandates protection from UV exposure .

Research Findings and Data Gaps

  • Toxicity Data: Limited acute toxicity data for this compound exist, though analogs like MDI show chronic exposure risks (e.g., asthma) .
  • Environmental Impact : Diisocyanates hydrolyze to form amines, which may persist in aquatic systems. XDI’s decomposition products include sulfur oxides, posing additional ecological risks .

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